molecular formula C11H14ClN3O3 B1406045 5-Chloro-3-nitro-2-[(piperidin-3-yl)methoxy]pyridine CAS No. 1500423-05-1

5-Chloro-3-nitro-2-[(piperidin-3-yl)methoxy]pyridine

Cat. No. B1406045
M. Wt: 271.7 g/mol
InChI Key: IVGCGJLDLHNRJT-UHFFFAOYSA-N
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Description

“5-Chloro-3-nitro-2-[(piperidin-3-yl)methoxy]pyridine” is a complex organic compound. It’s a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Protodeboronation of pinacol boronic esters is a method used in the synthesis of such compounds . Reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion .


Molecular Structure Analysis

The molecular structure of “5-Chloro-3-nitro-2-[(piperidin-3-yl)methoxy]pyridine” is complex due to the presence of multiple functional groups. The piperidine ring is a key structural feature, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .

Scientific Research Applications

Nitration and Substitution in Pyridine Derivatives

Bissell and Swansiger (1987) reported on the nitration of 3,5-disubstituted pyridine N-oxides, specifically focusing on the preparation of 3-chloro-5-methoxypyridine N-oxide and its subsequent nitration to yield products such as 5-chloro-3-methoxy-2-nitro-pyridine N-oxide. They also discussed the removal of various substituents through base hydrolysis, which is relevant for understanding the reactivity and potential transformations of pyridine derivatives (Bissell & Swansiger, 1987).

Nucleophilic Substitutions in Pyridine Rings

Hamed (1997) explored the kinetics of reactions involving 2-chloro-3-nitropyridine and 2-chloro-5-nitropyridine with piperidine and morpholine in different solvents, providing insight into the reaction dynamics and the influence of steric hindrance and structural stability on substitution reactions. This study is significant for understanding the reactivity patterns and potential applications of pyridine derivatives in various chemical contexts (Hamed, 1997).

Structural and Spectroscopic Analysis

Cabezas et al. (1988) conducted a comprehensive structural and spectroscopic study on N-(8-isopropyl-nortropan-3-α-yl)-2-methoxy-4-amino-5-chlorobenzamide. They determined the crystal and molecular structures using various techniques, including X-ray diffraction, IR, and NMR methods. The study revealed specific conformations and structural characteristics of pyrrolidine and piperidine rings, contributing to a deeper understanding of the structural attributes of pyridine derivatives (Cabezas et al., 1988).

Insecticidal Properties of Pyridine Derivatives

Bakhite et al. (2014) investigated the insecticidal properties of various pyridine derivatives, including their synthesis, toxicity, and bioassay results. The study highlighted the potential of these derivatives in agricultural applications, particularly in controlling pests like the cowpea aphid, Aphis craccivora Koch. The results indicated significant aphidicidal activities of certain compounds, demonstrating the practical applications of pyridine derivatives in pest management (Bakhite et al., 2014).

Future Directions

The future directions in the research and development of piperidine derivatives like “5-Chloro-3-nitro-2-[(piperidin-3-yl)methoxy]pyridine” could involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . This could potentially lead to the discovery and biological evaluation of potential drugs containing the piperidine moiety .

properties

IUPAC Name

5-chloro-3-nitro-2-(piperidin-3-ylmethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O3/c12-9-4-10(15(16)17)11(14-6-9)18-7-8-2-1-3-13-5-8/h4,6,8,13H,1-3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVGCGJLDLHNRJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=C(C=C(C=N2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-nitro-2-[(piperidin-3-yl)methoxy]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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